![molecular formula C8H5N3O3 B1464819 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1167056-97-4](/img/structure/B1464819.png)
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
描述
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
作用机制
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, inhibit the fgfr signaling pathway . This inhibition occurs by preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which results in the deactivation of downstream signaling .
Biochemical Pathways
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit cell proliferation and induce apoptosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Nitro-1H-Pyrrolo[2,3-b]Pyridine-5-Carbaldehyde is not clearly recognized
These compounds have shown potent activities against FGFR1, 2, and 3, and have been found to inhibit cell proliferation and induce apoptosis
生化分析
Biochemical Properties
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as fibroblast growth factor receptors (FGFRs), by binding to their active sites . This interaction can lead to the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by targeting FGFRs, leading to the induction of apoptosis and inhibition of cell migration and invasion . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as FGFRs . This binding can prevent the phosphorylation of downstream signaling molecules, thereby disrupting signal transduction pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects highlight the potential of this compound for use in long-term biochemical studies and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered metabolic flux and changes in the levels of metabolites, impacting overall cellular metabolism. Additionally, the compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via organic anion transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can facilitate the distribution of the compound within the bloodstream, enhancing its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its activity and function. For example, phosphorylation of the compound can enhance its binding affinity for target enzymes, modulating its inhibitory effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of pyrrolo[2,3-b]pyridine derivatives followed by formylation. The nitration can be achieved using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the aldehyde group.
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Similar structure with an amino group instead of a nitro group.
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Lacks the nitro group
Uniqueness
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound in the synthesis of various pharmacologically active molecules .
属性
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-1-6-7(11(13)14)3-10-8(6)9-2-5/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMFAKMBOBPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


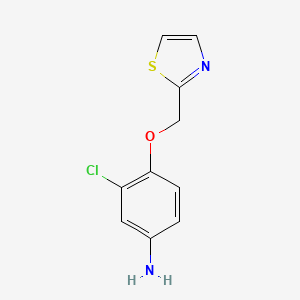
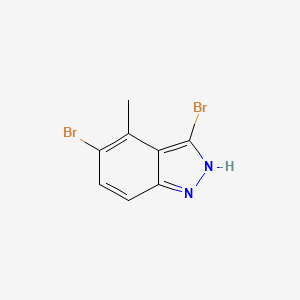
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
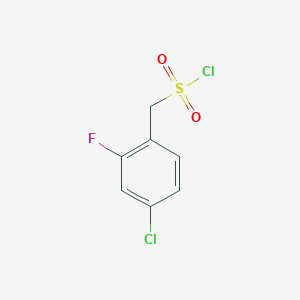
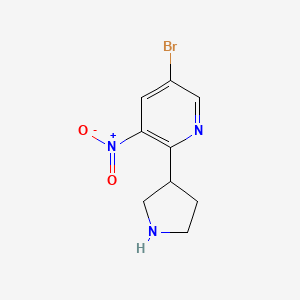

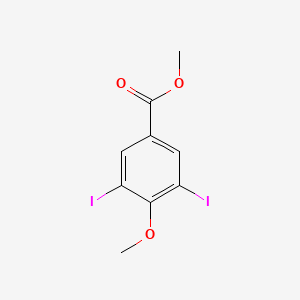
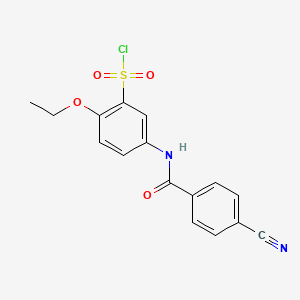
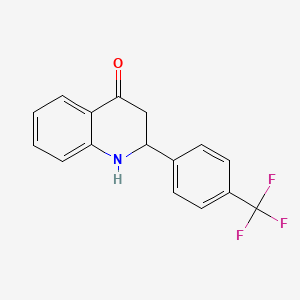
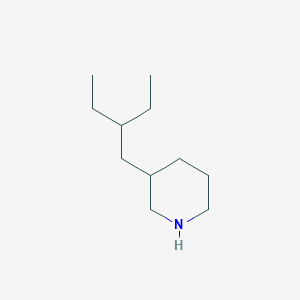
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine](/img/structure/B1464753.png)
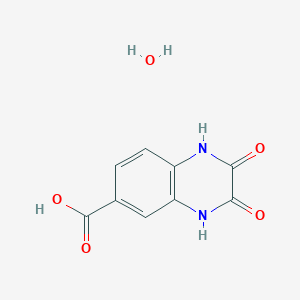
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
